[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine dimethanesulfonate
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Overview
Description
“[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine dimethanesulfonate” is a chemical compound with a molecular weight of 317.39 . The IUPAC name for this compound is (3,5-dimethyl-1H-pyrazol-4-yl)methanamine dimethanesulfonate .
Synthesis Analysis
The synthesis of pyrazole-based ligands, which could include “[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine dimethanesulfonate”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11N3.2CH4O3S/c1-4-6(3-7)5(2)9-8-4;21-5(2,3)4/h3,7H2,1-2H3,(H,8,9);21H3,(H,2,3,4) .Chemical Reactions Analysis
The compound has been used in the synthesis of coordination compounds with late transition metal ions . The direct chelation of CoCl2·6H2O, ZnCl2, and CdBr2·4H2O by the ligands produced [LnMX2] complexes in high yields .Physical And Chemical Properties Analysis
The compound has a molecular weight of 317.39 . More specific physical and chemical properties are not available in the retrieved sources.Scientific Research Applications
- Researchers have investigated the crystal structure of this compound, specifically bis(3,5-dimethyl-1H-pyrazol-4-ammonium) tetrafluoroterephthate . The crystallographic data reveal its monoclinic structure, space group, and atomic coordinates . Such studies provide insights into molecular arrangements, intermolecular interactions, and potential applications in materials science.
- Pyrazole-bearing compounds are known for their diverse pharmacological effects. This compound’s structure suggests potential as a scaffold for designing new drugs. Researchers have synthesized related pyrazoles and evaluated their antileishmanial and antimalarial activities . Further exploration could lead to novel therapeutic agents.
- Computational studies, such as molecular docking, can predict how this compound interacts with biological targets. Investigating its binding affinity to specific proteins or enzymes may reveal potential applications in drug discovery or disease treatment .
- The synthesis of this compound involves an asymmetric 1,4-addition reaction using rhodium catalysis. Its chiral center and unique substituents make it relevant for studying asymmetric transformations. Researchers may explore its utility in enantioselective synthesis .
Crystallography and Structural Studies
Pharmacology and Drug Design
Molecular Docking and Target Interaction
Organic Synthesis and Asymmetric Catalysis
Mechanism of Action
Future Directions
properties
IUPAC Name |
(3,5-dimethyl-1H-pyrazol-4-yl)methanamine;methanesulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2CH4O3S/c1-4-6(3-7)5(2)9-8-4;2*1-5(2,3)4/h3,7H2,1-2H3,(H,8,9);2*1H3,(H,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTSXEKABLXQCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CN.CS(=O)(=O)O.CS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine dimethanesulfonate |
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